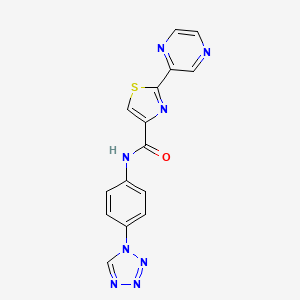
N-(4-(1H-tetrazol-1-yl)phenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(1H-tetrazol-1-yl)phenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C15H10N8OS and its molecular weight is 350.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-(1H-tetrazol-1-yl)phenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's synthesis, biological mechanisms, and various research findings that highlight its pharmacological potential.
Chemical Structure and Synthesis
The compound features a complex structure comprising a tetrazole ring, a phenyl group, a pyrazine ring, and a thiazole moiety. The general formula can be expressed as follows:
This structure is significant because the presence of the tetrazole ring is known to enhance biological activity through various mechanisms, including interaction with biological targets such as enzymes and receptors.
Synthesis Methods:
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Tetrazole Ring : Achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
- Coupling Reactions : The phenyl group is introduced using methods like Suzuki or Heck coupling.
- Pyrazine and Thiazole Integration : Cyclization reactions are employed to synthesize the pyrazine and thiazole rings, ensuring the integrity of the compound's biological functionality.
Biological Mechanisms
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting phosphodiesterase (PDE) enzymes, particularly PDE3A and PDE3B. In studies, it exhibited IC50 values indicating significant inhibitory effects (IC50 = 0.24 ± 0.06 μM for PDE3A) .
- Cardiotonic Activity : Research indicates that derivatives of this compound can modulate cardiac contractility without significantly affecting heart rate, suggesting its potential as a cardiotonic agent .
Case Studies and Experimental Results
- Inhibition Studies :
- Pharmacological Evaluation :
- Antibacterial Properties :
Data Summary
| Compound | Target Enzyme | IC50 (μM) | Biological Activity |
|---|---|---|---|
| This compound | PDE3A | 0.24 ± 0.06 | Cardiotonic effects |
| Various Thiazole Derivatives | PDE3B | 2.34 ± 0.13 | Cardiotonic effects |
Properties
IUPAC Name |
2-pyrazin-2-yl-N-[4-(tetrazol-1-yl)phenyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N8OS/c24-14(13-8-25-15(20-13)12-7-16-5-6-17-12)19-10-1-3-11(4-2-10)23-9-18-21-22-23/h1-9H,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBFIOWARJITNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CSC(=N2)C3=NC=CN=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














